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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-
Bromothiophene-2-carboxaldehyde, a key intermediate in the synthesis of various

pharmaceutical and materials science compounds. The data presented herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offers researchers, scientists, and drug development professionals a critical resource for

the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry analyses of 3-Bromothiophene-2-carboxaldehyde.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.85 s - H-6 (Aldehyde)

7.65 d 5.4 H-5

7.15 d 5.4 H-4
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Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

182.5 C-6 (C=O)

142.1 C-2

136.8 C-5

130.5 C-4

120.3 C-3

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Interpretation

3100-3000 C-H stretch (aromatic)

2850, 2750 C-H stretch (aldehyde)

1665 C=O stretch (conjugated aldehyde)

1520, 1410 C=C stretch (thiophene ring)

1220 C-C stretch

850 C-H bend (out-of-plane)

750 C-Br stretch

Table 4: Mass Spectrometry (GC-MS) Data
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m/z Relative Abundance (%) Proposed Fragment

192 100 [M+2]⁺ (with ⁸¹Br)

190 98 [M]⁺ (with ⁷⁹Br)

189 95 [M-H]⁺

161 40 [M-CHO]⁺

111 20 [M-Br]⁺

82 35 [C₄H₂S]⁺

Experimental Protocols
The following sections detail the methodologies used to acquire the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400

MHz for ¹H and 100 MHz for ¹³C nuclei, respectively. The sample was dissolved in deuterated

chloroform (CDCl₃) and the spectra were acquired at room temperature. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

For the ¹H NMR spectrum, the residual solvent peak of CDCl₃ at 7.26 ppm was used as a

reference. For the ¹³C NMR spectrum, the central peak of the CDCl₃ triplet at 77.16 ppm was

used as a reference.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample was placed

directly on the ATR crystal and the spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample was introduced into the GC, which was equipped with a capillary column.
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The separated components were then ionized by electron impact (EI) and the resulting

fragments were analyzed by a mass spectrometer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic analysis of 3-
Bromothiophene-2-carboxaldehyde.
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Spectroscopic analysis workflow.

This guide serves as a foundational resource for the analytical characterization of 3-
Bromothiophene-2-carboxaldehyde. The provided data and protocols are intended to

support research and development activities where this compound is utilized.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromothiophene-2-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273759#spectral-data-for-3-bromothiophene-2-
carboxaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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